molecular formula C10H16F2N4O2 B2472078 Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 2580093-05-4

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B2472078
CAS No.: 2580093-05-4
M. Wt: 262.261
InChI Key: SAHLISCBZZOSHI-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an azidomethyl group, and a difluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Azidomethyl Group Addition: The azidomethyl group is introduced through nucleophilic substitution reactions, typically using sodium azide (NaN3) as the azide source.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or neutral conditions.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(hydroxymethyl)-4,4-difluoropyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(methyl)-4,4-difluoropyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. The difluoropyrrolidine ring also contributes to its unique chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-9(2,3)18-8(17)16-6-10(11,12)4-7(16)5-14-15-13/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHLISCBZZOSHI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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